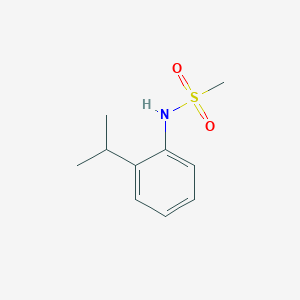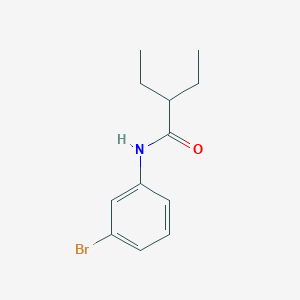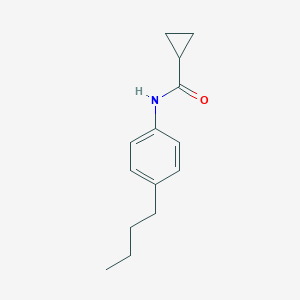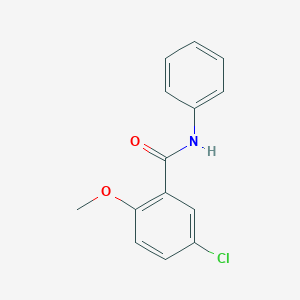
N-(sec-butyl)-2-(2,4-dichlorophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-2-(2,4-dichlorophenoxy)propanamide, commonly known as 'Buctril', is a selective herbicide used to control broadleaf weeds in crops such as corn, soybeans, and wheat. It belongs to the chemical class of aryloxyphenoxypropionates and has a molecular formula of C14H19Cl2NO2. Buctril is widely used in agriculture due to its effectiveness in controlling weeds and its low toxicity to non-target organisms.
Mechanism of Action
Buctril works by inhibiting the growth of broadleaf weeds through the disruption of protein synthesis and cell division. It selectively targets weeds by binding to a specific enzyme called acetyl-CoA carboxylase, which is essential for the biosynthesis of fatty acids in plants. This leads to the accumulation of toxic metabolites and ultimately the death of the weed.
Biochemical and Physiological Effects
Buctril has been shown to have minimal effects on the biochemistry and physiology of non-target organisms, including mammals and birds. However, it can have some impact on aquatic organisms, particularly in high concentrations. Buctril is also known to have a short half-life in the environment, which reduces its potential for environmental accumulation.
Advantages and Limitations for Lab Experiments
Buctril is widely used in laboratory experiments due to its effectiveness in controlling broadleaf weeds and its low toxicity to non-target organisms. However, its use can be limited by its high cost and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are several areas of research that could be explored in the future regarding Buctril. These include:
1. Developing new formulations of Buctril that are more effective and environmentally friendly.
2. Studying the impact of Buctril on soil microorganisms and the overall soil health.
3. Investigating the potential of Buctril as a weed control agent in organic farming.
4. Exploring the use of Buctril in combination with other herbicides to improve weed control efficacy.
5. Developing new methods for the synthesis of Buctril that are more cost-effective and environmentally friendly.
Conclusion
Buctril is a selective herbicide that is widely used in agriculture due to its effectiveness in controlling broadleaf weeds and its low toxicity to non-target organisms. Its mechanism of action involves the inhibition of protein synthesis and cell division in plants, leading to the death of the weed. Buctril has been extensively studied for its herbicidal properties and its impact on the environment. Future research could focus on developing new formulations of Buctril, studying its impact on soil health, and exploring its potential in organic farming.
Synthesis Methods
Buctril can be synthesized by reacting 2,4-dichlorophenol with sec-butylamine in the presence of a catalyst such as sodium hydroxide. The resulting intermediate is then reacted with 2-chloropropionyl chloride to yield the final product.
Scientific Research Applications
Buctril has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to effectively control a wide range of broadleaf weeds, including pigweed, lambsquarters, and velvetleaf. Buctril is also known for its low toxicity to non-target organisms, making it a safer alternative to other herbicides.
properties
Molecular Formula |
C13H17Cl2NO2 |
|---|---|
Molecular Weight |
290.18 g/mol |
IUPAC Name |
N-butan-2-yl-2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C13H17Cl2NO2/c1-4-8(2)16-13(17)9(3)18-12-6-5-10(14)7-11(12)15/h5-9H,4H2,1-3H3,(H,16,17) |
InChI Key |
CACPCHOMMQXGKX-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B291593.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)







